molecular formula C11H12N4OS B11495343 N-methyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

N-methyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

Cat. No.: B11495343
M. Wt: 248.31 g/mol
InChI Key: FMRCZNKXURZEEI-UHFFFAOYSA-N
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Description

N-methyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of N-methyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide typically involves the reaction of N-methyl-N-phenylacetamide with 1H-1,2,4-triazole-5-thiol. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dichloromethane . The reaction conditions, including temperature and reaction time, are optimized to achieve the desired yield and purity of the product.

Chemical Reactions Analysis

N-methyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-methyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide involves its interaction with specific molecular targets in the biological system. The triazole ring is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or alteration of receptor function, resulting in the desired biological effect .

Comparison with Similar Compounds

N-methyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide can be compared with other triazole derivatives such as fluconazole, voriconazole, and itraconazole. These compounds also contain the triazole ring and exhibit similar biological activities. this compound is unique due to its specific substitution pattern, which can lead to different pharmacological properties and applications .

Properties

Molecular Formula

C11H12N4OS

Molecular Weight

248.31 g/mol

IUPAC Name

N-methyl-N-phenyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C11H12N4OS/c1-15(9-5-3-2-4-6-9)10(16)7-17-11-12-8-13-14-11/h2-6,8H,7H2,1H3,(H,12,13,14)

InChI Key

FMRCZNKXURZEEI-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NC=NN2

Origin of Product

United States

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